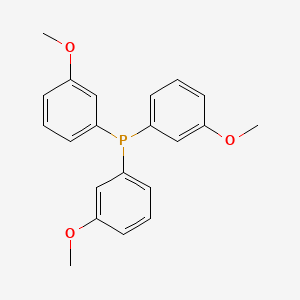

Tris(3-methoxyphenyl)phosphine

Overview

Description

Tris(3-methoxyphenyl)phosphine (trimethoxyphenylphosphine, TMPP) is an organophosphorus compound with the molecular formula C9H12O3P. It is a colorless liquid with a mild odor and has a boiling point of 122-124°C. TMPP is widely used in scientific research as a reagent for the synthesis of various compounds, due to its low toxicity and relatively high solubility in organic solvents. It is also used as a catalyst in the production of polymers and as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis and Structural Properties

- Sasaki et al. (2008) studied the synthesis and properties of a similar compound, Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine, to investigate the effect of methoxy groups on the properties of crowded triarylphosphines. They found that methoxy groups slightly lower the first oxidation potential and contribute to a blue-shift of UV-Vis absorption (Sasaki, Sasaki, & Yoshifuji, 2008).

Reaction Kinetics and Mechanisms

- Gao et al. (2001) explored the chemistry of singlet oxygen with isomers of tris(methoxyphenyl)phosphine. They discovered unique intramolecular rearrangements and kinetics, particularly for the ortho isomer in aprotic solvents (Gao et al., 2001).

Catalysis and Coordination Chemistry

- Fang et al. (2000) synthesized a structurally characterized phosphonium analog using tris(p-methoxyphenyl)phosphine, showcasing its potential in coordination chemistry and catalyst design (Fang et al., 2000).

- Lerum and Chisholm (2004) utilized a metal complex with tris(o-methoxyphenyl)phosphine as a catalyst system for the 1,4-addition of alkynes to vinyl ketones, demonstrating its utility in organic synthesis (Lerum & Chisholm, 2004).

Material Science and Organometallic Chemistry

- Bott, Healy, and Smith (2007) studied gold(I) halide complexes with methoxy-substituted triarylphosphines, providing insights into the structural and electronic properties of these complexes. This is significant for the development of new materials and catalysts (Bott, Healy, & Smith, 2007).

Applications in Medicinal Chemistry

- Reddy et al. (2018) synthesized gold complexes with tris(4-methoxyphenyl)phosphine and investigated their anticancer activity. They found significant inhibition of tumor cell growth, indicating potential applications in cancer therapy (Reddy et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Tris(3-methoxyphenyl)phosphine primarily targets metal ions in various biochemical reactions . It acts as a ligand , a molecule that binds to a central metal ion to form a coordination complex .

Mode of Action

As a ligand, this compound interacts with its targets by donating electron pairs to the metal ions . This forms a coordination bond , leading to the formation of a metal complex . The formation of these complexes can facilitate various chemical reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in cross-coupling reactions and carbonylation reactions . In these reactions, the compound acts as a reducing agent or decarbonylating agent .

Pharmacokinetics

It’s known that the compound isstable at room temperature . It’s soluble in organic solvents such as ethanol and dimethylformamide , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the facilitation of various chemical reactions. For instance, it can enable the formation of carbon-carbon bonds in cross-coupling reactions . It can also participate in carbonylation reactions, where it acts as a reducing agent or decarbonylating agent .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound is stable under an inert atmosphere and at room temperature . It should be kept away from fire sources and stored in a cool, dry place . The compound’s dust can irritate the eyes and respiratory system, so protective eyewear and respiratory protection equipment should be worn when handling it .

Properties

IUPAC Name |

tris(3-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXTYQMZVYIQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)P(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184054 | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-84-6 | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29949-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tris(3-methoxyphenyl)phosphine interact with Tetraacetatodirhodium(II), and what are the structural outcomes?

A1: this compound acts as a ligand, coordinating to the Tetraacetatodirhodium(II) core. This interaction leads to the formation of different complexes depending on the molar ratio of the reactants.

Q2: What is the significance of studying the antitumor activity of these rhodium complexes?

A2: The research paper investigates the antitumor activity of several rhodium(II) complexes containing this compound or its derivatives. These complexes showed varying levels of activity against different tumor cell lines in vitro [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.